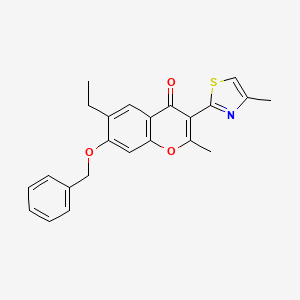
7-(benzyloxy)-6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of appropriate precursors under specific conditions. For example, benzimidazoles can be synthesized by the reaction of o-phenylenediamine with a carboxylic acid2. The synthesis of chromenones can involve the cyclization of suitable precursors2.Molecular Structure Analysis
The molecular structure of such compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry2.
Chemical Reactions Analysis
Benzimidazoles and chromenones can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. These can include substitution reactions, oxidation and reduction reactions, and various types of cyclization reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds, including their solubility, melting point, and stability, can be influenced by factors such as their molecular structure and the presence of various functional groups2.Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study by Parameshwarappa et al. (2009) synthesized a series of thiazole substituted coumarins, starting from a compound similar to 7-(benzyloxy)-6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one. These compounds exhibited significant antibacterial and antifungal activities.
Atypical Antipsychotic Activity
- Gawai, Das, and Nemade (2019) reported on the synthesis, pharmacological screening, and acute toxicity testing of a series of similar compounds, showing potential atypical antipsychotic activity due to their dopamine D2 and serotonin 5HT2 antagonistic activity. This research indicates the potential application of these compounds in mental health treatments (Gawai, Das, & Nemade, 2019).
Acetylcholinesterase Inhibitors for Alzheimer's Disease
- Amin et al. (2021) designed and synthesized novel 7-benzyloxycoumarin based compounds, including derivatives of the compound , which showed remarkable inhibitory activity against acetylcholinesterase (AChE). This suggests its potential application in treating Alzheimer's disease (Amin et al., 2021).
Cytotoxic Activity
- The study by Gomha and Khalil (2012) demonstrated the synthesis of new thiazole derivatives bearing a coumarin nucleus, which exhibited potent cytotoxic activity. This highlights its potential use in cancer research or therapy (Gomha & Khalil, 2012).
Antibacterial Activity
- Research conducted by Čačić et al. (2009) focused on synthesizing thiazolidin-4-ones based on a similar chromen structure, exploring their antibacterial activity against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009).
Fluorescence and Sensory Applications
- The study by Mahadevan et al. (2014) involved synthesizing derivatives that emit blue light, indicating potential applications in optical devices or sensors (Mahadevan et al., 2014).
Electrochemical Applications
- Mazloum‐Ardakani and Khoshroo (2013) explored the electrochemical properties of a benzofuran derivative related to 7-(benzyloxy)-6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one, indicating its potential use in electrochemical sensors (Mazloum‐Ardakani & Khoshroo, 2013).
Antioxidant Properties
- Gadhave et al. (2022) focused on designing, synthesizing, and evaluating coumarin-based benzothiazole derivatives, highlighting their potential as antioxidant and antibacterial agents (Gadhave et al., 2022).
Safety And Hazards
The safety and hazards associated with such compounds can vary widely, depending on their specific structure and properties. Some may be relatively safe to handle, while others may be toxic or hazardous. It’s always important to use appropriate safety precautions when handling chemical substances2.
Future Directions
The future directions for research on such compounds could include the development of new synthetic methods, the exploration of their potential biological activities, and their use in the development of new medicinal drugs1.
Please note that this is a general overview and the specific details for “7-(benzyloxy)-6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one” might vary. For more accurate information, further experimental studies would be needed.
properties
IUPAC Name |
6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-7-phenylmethoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3S/c1-4-17-10-18-20(11-19(17)26-12-16-8-6-5-7-9-16)27-15(3)21(22(18)25)23-24-14(2)13-28-23/h5-11,13H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVZDBAQNWRGTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC(=C(C2=O)C4=NC(=CS4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(benzyloxy)-6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

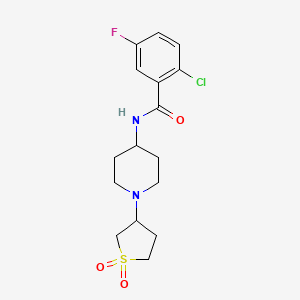
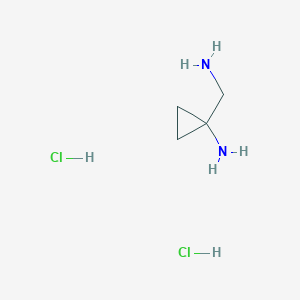
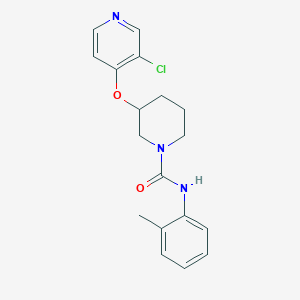
![N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2844279.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2844282.png)
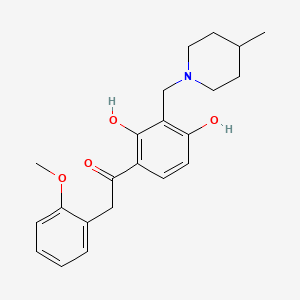
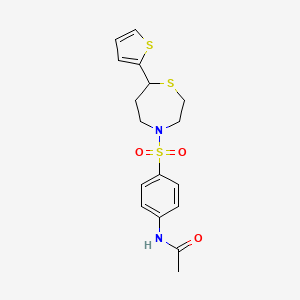
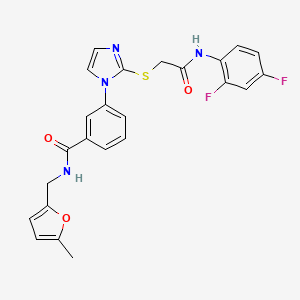
![(Z)-3-[1-(3-amino-3-oxopropyl)-3-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2844291.png)
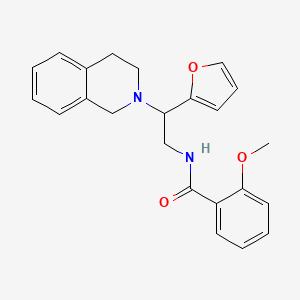
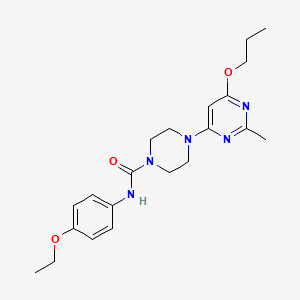
![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide](/img/no-structure.png)
![N-butyl-2-[8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-methylacetamide](/img/structure/B2844298.png)